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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B027710

An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential biological activities of 6-Bromo-2-methylquinolin-4-ol. The
information is intended for researchers, scientists, and professionals involved in drug discovery
and development, offering detailed data and experimental context for this compound.

Molecular Structure and Identifiers

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound featuring a quinoline core. The
structure is characterized by a bromine atom at the 6-position, a methyl group at the 2-position,
and a hydroxyl group at the 4-position. The compound exists in tautomeric equilibrium with its
keto form, 6-bromo-2-methyl-1H-quinolin-4-one.[1]

Table 1: Chemical Identity and Properties
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Identifier Value Reference

6-bromo-2-methyl-1H-
IUPAC Name L [1]
quinolin-4-one

6-bromo-2-methylquinolin-4-ol,
Synonyms o [1]
6-bromo-2-methyl-4-quinolinol

Molecular Formula C10HsBrNO [11[2]
Molecular Weight 238.08 g/mol [11[3]
CAS Number 103030-28-0 [1]I2]
InChiKey WPSHYKVAGQUPJD- o

UHFFFAOYSA-N

| Purity | >98% |[2] |

Synthesis Protocols

The synthesis of 6-bromo-2-methylquinolin-4-ol and its analogs typically starts from 4-
bromoaniline and involves a cyclization reaction. The Knorr quinoline synthesis and Gould-
Jacobs reaction are common strategies.

Synthesis via Knorr Reaction

This method involves the condensation of 4-bromoaniline with a -ketoester, such as ethyl
acetoacetate, to form a B-anilinoacrylate intermediate, which is then cyclized under acidic
conditions.

Experimental Protocol:
o Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (Intermediate)

o Combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a
suitable solvent like toluene or ethanol.

o A catalytic amount of acid (e.g., acetic acid) or base can be used to facilitate the
condensation.
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o Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction mixture and remove the solvent under reduced
pressure. The crude anilide intermediate can be purified by recrystallization or used
directly in the next step.[4]

e Step 2: Cyclization to 6-Bromo-2-methylquinolin-4-ol

o Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm
A or diphenyl ether.

o Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.[5][6]

o Alternatively, the cyclization can be achieved by heating the intermediate in
polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours.[7][8]

o After cooling, the reaction mixture is poured into ice water or a basic solution (e.g.,
saturated sodium bicarbonate) to precipitate the product.

o The solid product is collected by filtration, washed thoroughly with water and a suitable
organic solvent (e.g., ethanol or ether), and dried under vacuum.

Starting Materials

4-Bromoaniline Ethyl Acetoacetate

Reaction Steps

Y

Condensation Thermal Cyclization
(Reflux) (e.g., PPA, 140°C)

Intermediate Formation Intdamolecular Cyclization Product Isolation

A
/ Anilide Intermediate/

6-Bromo-2-methylquinolin-4-ol
(Final Product)
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Diagram 1: Knorr synthesis workflow for 6-Bromo-2-methylquinolin-4-ol.

Spectroscopic Characterization Protocols

Accurate structural elucidation is critical. The following are generalized protocols for obtaining
spectroscopic data for 6-Bromo-2-methylquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.qg.,
DMSO-ds, as the compound may have low solubility in CDCIs) in an NMR tube.

IH NMR Acquisition Protocol:
e Use a standard 400 or 500 MHz NMR spectrometer.
e Acquire a one-dimensional *H NMR spectrum with a spectral width of 12-16 ppm.

o Expected Signals: Protons on the quinoline ring would appear in the aromatic region (& 7.0-
8.5 ppm). The methyl group protons would appear as a singlet upfield (6 2.0-2.5 ppm). The
hydroxyl/amine proton (OH/NH) signal may be broad and its chemical shift is solvent-
dependent.[6][7]

13C NMR Acquisition Protocol:
e Acquire a proton-decoupled 13C spectrum with a spectral width of 200-220 ppm.

o Alarger number of scans is required compared to *H NMR to achieve an adequate signal-to-
noise ratio.[9]

Infrared (IR) Spectroscopy

Sample Preparation:
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o For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry
potassium bromide and pressing it into a thin disc.

IR Spectrum Acquisition Protocol:
o Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm~1,
o Expected Characteristic Peaks:

o O-H/N-H stretch: A broad band in the region of 3400-3200 cm~! (due to the -OH and N-H
groups of the tautomers).

o C=0 stretch (keto form): A strong absorption around 1650-1670 cm™1,

o C=C and C=N stretching: Multiple sharp peaks in the 1600-1450 cm~1* region,
characteristic of the quinoline ring.

o C-Br stretch: A peak in the fingerprint region, typically below 700 cm~2.

Mass Spectrometry (MS)

Sample Introduction and lonization:

¢ Introduce the sample via direct infusion or after separation using GC-MS or LC-MS. Electron
lonization (EI) is a common method for such compounds.[10]

Mass Analysis Protocol:
e Acquire the mass spectrum.

o Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent
molecular ion peak ([M]*). Due to the presence of bromine, a characteristic isotopic pattern
with two peaks of nearly equal intensity separated by 2 m/z units ([M]* and [M+2]*) will be
observed, corresponding to the 7°Br and ®Br isotopes.[9][10]

Potential Biological and Pharmacological Activity
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While specific biological data for 6-Bromo-2-methylquinolin-4-ol is limited in publicly available
literature, the quinoline scaffold is a "privileged structure™ in medicinal chemistry, known for a
wide range of pharmacological effects.

Hypothesized Activities Based on Analogues:

e Anticancer Activity: Numerous quinoline derivatives are investigated as anticancer agents.
The introduction of halogens like bromine can enhance cytotoxic activity.[8][11] Related
quinolin-2(1H)-one derivatives have shown significant antiproliferative potency against
various cancer cell lines.[8]

o Antibacterial Activity: The 4-quinolone moiety is a key pharmacophore in many antibacterial
agents, most notably the fluoroquinolone antibiotics. It is hypothesized that bromo-
substituted quinolinols could exhibit activity against both Gram-positive and Gram-negative
bacteria.[11]

» Antifungal Activity: Some di-halogenated quinoline derivatives have demonstrated potent
fungicidal properties, suggesting that 6-Bromo-2-methylquinolin-4-ol could be explored for
antifungal applications.[11]
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Diagram 2: Logical workflow for biological screening of quinoline derivatives.

Safety and Handling

Based on aggregated GHS information for the compound, 6-Bromo-2-methylquinolin-4-ol is
classified as harmful if swallowed and causes serious eye damage.[1]

e Hazard Codes: H302, H318[1]
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e Precautionary Codes: P264, P270, P280, P301+P317, P305+P354+P338[1]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this chemical. Work should be conducted in a
well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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